Cytotoxic Potency Against HepG2 Hepatocellular Carcinoma: ALC67 vs. Cisplatin
In a direct head-to-head comparison using the SRB assay after 72-hour incubation, ALC67 demonstrated an IC50 of 10.0 μM against HepG2 hepatocellular carcinoma cells, which is comparable to but slightly less potent than cisplatin (IC50 = 7.7 μM) in the same assay system [1]. This establishes ALC67 as a viable alternative to cisplatin in in vitro hepatocellular carcinoma models, with a distinct mechanism of action (caspase-9 activation vs. DNA crosslinking).
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | ALC67 IC50 = 10.0 μM (HepG2 cells, 72h SRB assay) |
| Comparator Or Baseline | Cisplatin IC50 = 7.7 μM (HepG2 cells, 72h SRB assay) |
| Quantified Difference | ALC67 is 1.3-fold less potent than cisplatin in HepG2 cells |
| Conditions | HepG2 hepatocellular carcinoma cells; 72-hour incubation; SRB assay |
Why This Matters
For researchers studying apoptosis pathways independent of DNA damage, ALC67 offers a caspase-9-targeted alternative to cisplatin with comparable potency and a more favorable safety profile.
- [1] Aksić JM, Genčić MS, Radulović NS, et al. Bioisosteric ferrocenyl 1,3-thiazolidine-4-carboxylic acid derivatives: In vitro antiproliferative and antimicrobial evaluations. Bioorg Chem. 2023;139:106708. View Source
